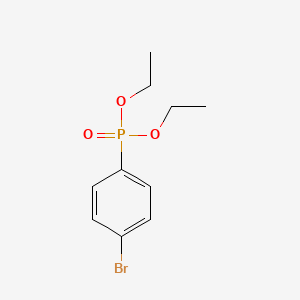

Diethyl (4-bromophenyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJRWCXJMRZDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504807 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-12-7 | |

| Record name | Diethyl (4-bromophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl (4-bromophenyl)phosphonate CAS number and properties

An In-Depth Technical Guide to Diethyl (4-bromophenyl)phosphonate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, holding the CAS Number 20677-12-7 , is a pivotal organophosphorus compound characterized by a diethyl phosphonate group attached to a 4-bromophenyl ring.[1] This structure renders it a highly valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the phosphonate moiety serves as a stable bioisostere of phosphate groups, making it a key building block for the development of novel therapeutics.[2] This guide offers a comprehensive overview of its properties, synthesis, applications, and characterization, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Structural Properties

This compound is typically supplied as a colorless to light yellow clear liquid.[3] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Reference |

| CAS Number | 20677-12-7 | [1] |

| Molecular Formula | C₁₀H₁₄BrO₃P | [1] |

| Molecular Weight | 293.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-Bromophenyl)phosphonic Acid Diethyl Ester | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 120 °C @ 0.4 mmHg | [4] |

| Flash Point | 150 °C | [4] |

| Refractive Index | 1.53 | [4] |

| InChI Key | WBJRWCXJMRZDPA-UHFFFAOYSA-N | [1] |

| SMILES | CCOP(=O)(OCC)c1ccc(Br)cc1 | [1] |

Synthesis: The Hirao Cross-Coupling Reaction

The formation of the robust Carbon-Phosphorus bond in aryl phosphonates is most effectively achieved through palladium-catalyzed cross-coupling reactions, famously known as the Hirao reaction. This method surpasses the classical Michaelis-Arbuzov reaction, which is generally less efficient for the less reactive aryl halides.[5] The Hirao reaction involves the coupling of an aryl halide (in this case, 4-bromobenzene) with a dialkyl phosphite (diethyl phosphite).[5]

Catalytic Mechanism

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation/ligand exchange with the diethyl phosphite, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Green Synthesis

Modern synthetic approaches prioritize efficiency and sustainability. A "green" variation of the Hirao reaction utilizes microwave irradiation under solvent-free conditions, with a palladium(II) acetate precursor that forms the active Pd(0) catalyst in situ, obviating the need for sensitive, pre-formed Pd(0) complexes and phosphine ligands.[5]

Caption: Workflow for microwave-assisted Hirao synthesis.

Step-by-Step Methodology:

-

Reagent Charging: In a dedicated microwave reaction vessel, combine the aryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene), diethyl phosphite (1.1-1.2 equivalents), triethylamine (1.1 equivalents), and the palladium(II) acetate catalyst precursor (5-10 mol%).

-

Causality: Triethylamine acts as a base to facilitate the deprotonation of diethyl phosphite and as a reducing agent to generate the active Pd(0) catalyst from Pd(OAc)₂. Using an aryl iodide or bromide is critical for the oxidative addition step.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically between 150-175 °C) for a duration of 10-30 minutes.[5][6]

-

Causality: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating and often improving yields by minimizing side reactions.

-

-

Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filter it through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by spectroscopic methods (NMR, MS) as detailed in Section 4.

-

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic starting point for the synthesis of more complex molecules.

A Versatile Synthetic Building Block

The bromine atom serves as a versatile functional handle for introducing further molecular complexity. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This modularity is invaluable for building libraries of compounds for screening in drug discovery programs. For instance, the bromo-aryl phosphonate scaffold can be coupled with other functionalized fragments to create novel chemical entities.[6]

Caption: Utility as a versatile cross-coupling partner.

Phosphonates as Phosphate Mimics in Drug Design

The phosphonate group (-PO(OR)₂) is a non-hydrolyzable isostere of the phosphate group (-OPO(OR)₂). This is a critical feature in medicinal chemistry, as many biological processes involve the enzymatic cleavage of phosphate esters. By replacing a labile P-O-C bond with a stable P-C bond, phosphonate-containing molecules can act as competitive inhibitors of enzymes that process phosphate substrates, such as kinases, phosphatases, and polymerases. While this compound is not itself a drug, it serves as a precursor to more complex molecules designed with this bioisosteric principle in mind.

Materials Science Applications

Organophosphorus compounds, including aryl phosphonates, are utilized as flame retardants.[2] Their mechanism often involves promoting char formation upon combustion, which insulates the underlying material from heat and oxygen. This compound, containing both phosphorus and bromine, can act as an effective flame retardant additive in various polymers.[2]

Spectroscopic Analysis and Characterization

Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR | δ 7.5-7.7 ppm: (m, 4H), aromatic protons in an AA'BB' system. δ 4.0-4.2 ppm: (quintet or dq, 4H, JHH≈7 Hz, JHP≈7 Hz), methylene protons (-O-CH₂ -CH₃). δ 1.3-1.4 ppm: (t, 6H, JHH≈7 Hz), methyl protons (-O-CH₂-CH₃ ). |

| ¹³C NMR | δ 125-135 ppm: 4 signals for aromatic carbons, with observable C-P coupling constants (JCP). The carbon directly attached to phosphorus (ipso-carbon) will show the largest coupling. δ ~62 ppm: (d, JCP≈5-7 Hz), methylene carbons (-O-CH₂ -CH₃). δ ~16 ppm: (d, JCP≈5-7 Hz), methyl carbons (-O-CH₂-CH₃ ). |

| ³¹P NMR | δ 15-20 ppm: (s), single peak characteristic of an aryl phosphonate ester. |

| IR (Infrared) | ~1250 cm⁻¹: Strong, sharp absorption (P=O stretch). ~1020-1050 cm⁻¹: Strong, broad absorption (P-O-C stretch). ~950-970 cm⁻¹: Strong absorption (P -O-C stretch). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2980 cm⁻¹: Aliphatic C-H stretch. |

Rationale: In ¹H NMR, the ethoxy protons are split by adjacent protons (H-H coupling) and by the phosphorus atom (H-P coupling), resulting in complex multiplets (a quartet of doublets, often appearing as a quintet). In ¹³C NMR, carbons within three bonds of the phosphorus atom will exhibit coupling, appearing as doublets. The P=O bond in the IR spectrum gives rise to one of the most intense and characteristic absorptions for organophosphorus compounds.[7]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following guidelines are based on typical Safety Data Sheet (SDS) information.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing immediately and rinse the affected area with plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[6]

-

Ingestion: Rinse mouth and seek medical advice.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Although not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard prudent laboratory practices should always be followed.[6]

Conclusion

This compound is a foundational reagent in modern organic and medicinal chemistry. Its straightforward and efficient synthesis via the Hirao reaction, combined with its dual-functional nature, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. (2025, August 6). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]

-

Keglevich, G., Rádai, V., Kiss, N. Z., & Mucsi, Z. (2018). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 23(12), 3147. [Link]

-

Chemsrc. (2024, January 21). This compound. [Link]

-

Keglevich, G., Jablonkai, E., & Balázs, L. B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4(49), 25821-25828. [Link]

-

ChemBK. (2024, April 10). DIETHYL(4-BROMOPHENYL)PHOSPHONATE. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (4-Bromophenyl)phosphonic Acid Diethyl Ester

Introduction

(4-Bromophenyl)phosphonic acid diethyl ester, a key organophosphorus compound, serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive phosphonate moiety and a bromine-substituted aromatic ring, makes it a valuable precursor for creating a diverse range of molecules. This compound is particularly significant in the development of novel pharmaceuticals, agrochemicals, and materials. The bromine atom allows for further functionalization through various cross-coupling reactions, while the phosphonate group is a critical pharmacophore in medicinal chemistry and a functional group in materials science. This guide provides a comprehensive overview of the primary synthetic routes to this important molecule, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of arylphosphonates like diethyl (4-bromophenyl)phosphonate presents a unique challenge. The direct formation of the carbon-phosphorus (C-P) bond at an sp²-hybridized carbon of the benzene ring requires specific catalytic conditions, as traditional methods like the Michaelis-Arbuzov reaction are often ineffective for non-activated aryl halides. This guide will explore the two most prevalent and effective strategies: the transition-metal-catalyzed Hirao cross-coupling reaction and the classic, though conditionally applicable, Michaelis-Arbuzov reaction.

The Hirao Cross-Coupling Reaction: The Modern Standard

The Hirao reaction is a powerful and widely used method for forming C-P bonds, particularly for aryl and vinyl systems. It involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite.[1][2] This approach has become the standard for synthesizing this compound due to its high efficiency and broad functional group tolerance.[3]

Mechanism and Rationale

The catalytic cycle of the Hirao reaction is a well-established process in organometallic chemistry, proceeding through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-bromobenzene derivative) to form a Pd(II) intermediate.

-

Transmetalation/Ligand Exchange: In the presence of a base, diethyl phosphite forms a phosphonate anion. This anion then coordinates to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl group and the phosphonate group are reductively eliminated from the palladium complex, forming the desired this compound and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's success and yield.[4]

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Diethyl phosphite [(EtO)₂P(O)H]

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)[1][4]

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 1-5 mol%) and the phosphine ligand (e.g., dppf, 1.1 mol% relative to Pd).

-

Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), diethyl phosphite (1.2 equiv), and the base (1.3 equiv).[4]

-

Heat the reaction mixture to the desired temperature (e.g., reflux in acetonitrile or 110°C in DMF) and monitor the reaction progress by TLC or GC-MS.[4] Microwave irradiation can also be employed to accelerate the reaction.[1][5]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The Michaelis-Arbuzov Reaction: A Classic Approach with Limitations

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is a cornerstone of organophosphorus chemistry for forming C-P bonds.[6][7] The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[8]

Mechanism and Rationale

The reaction proceeds via a two-step Sɴ2 mechanism:[9]

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This initial Sɴ2 reaction forms a phosphonium salt intermediate.[6]

-

Dealkylation: The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkyl groups on the phosphonium intermediate. This step results in the formation of the final phosphonate product and a volatile alkyl halide byproduct.[8]

Key Consideration: The traditional Michaelis-Arbuzov reaction is generally not effective for aryl halides like 4-bromobenzene due to the lower reactivity of sp²-hybridized carbons towards Sɴ2 attack.[10] However, this reaction becomes viable under specific conditions, such as with highly activated aryl halides or, more commonly, with benzyl halides. For instance, the reaction of 4-bromobenzyl bromide with triethyl phosphite proceeds efficiently to give diethyl (4-bromobenzyl)phosphonate.[11]

Caption: Mechanism of the Michaelis-Arbuzov reaction for a benzyl halide.

Detailed Experimental Protocol: Michaelis-Arbuzov for Benzyl Halide Analogue

This protocol describes the synthesis of the closely related diethyl (4-bromobenzyl)phosphonate.[11]

Materials:

-

1-Bromo-4-(bromomethyl)benzene (4-bromobenzyl bromide)

-

Triethyl phosphite

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 1-bromo-4-(bromomethyl)benzene (1.0 equiv) and a large excess of triethyl phosphite (which can also act as the solvent).

-

Heat the mixture to reflux (e.g., 90°C) for several hours (e.g., 19 hours).[11]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to yield the pure diethyl (4-bromobenzyl)phosphonate.[11]

Nickel-Catalyzed Synthesis Routes

Recent advancements have also explored the use of more abundant and cost-effective nickel catalysts for the synthesis of arylphosphonates.[12] Nickel-catalyzed reactions can proceed through different mechanisms, sometimes involving Ni(I)/Ni(III) or Ni(II)/Ni(IV) catalytic cycles, and can be an effective alternative to palladium-based systems.[13][14] These methods often show high functional group tolerance and can be performed in more environmentally friendly solvents like water.[12]

Experimental Considerations for Nickel Catalysis

While specific protocols vary, a general approach involves:

-

Catalyst System: A nickel(II) salt (e.g., NiCl₂ or NiSO₄·6H₂O) is often used as a precatalyst, sometimes in combination with a ligand (e.g., a 2,2'-bipyridyl derivative).[12][14]

-

Reaction Conditions: Reactions can be performed under thermal or microwave conditions.[14] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., acetonitrile) is crucial for achieving high yields.[14]

Comparative Analysis of Synthesis Routes

| Parameter | Hirao Cross-Coupling | Michaelis-Arbuzov | Nickel-Catalyzed Coupling |

| Substrate Scope | Broad (Aryl & Vinyl Halides)[4] | Limited (Primarily Alkyl & Benzyl Halides)[8] | Broad (Aryl Halides & Sulfonates)[13] |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂)[1] | Typically catalyst-free (thermal)[8] | Nickel-based (e.g., NiCl₂)[14] |

| Reaction Conditions | Moderate to high temperature, inert atmosphere[4] | High temperature, often neat[11] | Varies, can be mild to high temperature[12][14] |

| Key Advantages | High yields, excellent functional group tolerance, direct arylation.[4] | Simple, no metal catalyst required.[8] | Cost-effective catalyst, green solvent options.[12] |

| Key Limitations | Cost and potential toxicity of palladium catalyst.[4] | Not suitable for direct arylation of non-activated aryl halides.[10] | Can require specific ligands and conditions; less established than Pd.[14] |

Conclusion

For the direct synthesis of (4-bromophenyl)phosphonic acid diethyl ester, the Hirao cross-coupling reaction stands out as the most robust and versatile method, offering high yields and compatibility with the aryl bromide substrate. While the Michaelis-Arbuzov reaction is a fundamental process in organophosphorus chemistry, its application is generally restricted to more reactive electrophiles like the corresponding benzyl bromide. Emerging nickel-catalyzed methods present a promising, cost-effective, and sustainable alternative that is likely to see wider adoption as the methodologies are further refined. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, cost considerations, and the specific capabilities of the research laboratory.

References

- Source: National Institutes of Health (NIH)

-

Title: Electrochemical Ni‐catalysed synthesis of (hetero)arylphosphonates. Source: ResearchGate URL: [Link]

-

Title: Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions Source: MDPI URL: [Link]

-

Title: Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Experimental and Theoretical Study on the “2,2′-Bipiridyl-Ni-Catalyzed” Hirao Reaction of >P(O)H Reagents and Halobenzenes: A Ni(0) → Ni(II) or a Ni(II) → Ni(IV) Mechanism? Source: ACS Publications URL: [Link]

-

Title: A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions Source: RSC Publishing URL: [Link]

-

Title: The Hirao reaction of diphenylphosphine oxide and diethyl phosphite... Source: ResearchGate URL: [Link]

-

Title: Phosphonate synthesis by substitution or phosphonylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Michaelis–Arbuzov reaction Source: Wikipedia URL: [Link]

-

Title: Arbuzov Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl Source: SciSpace URL: [Link]

-

Title: Michaelis–Arbuzov reaction Source: J&K Scientific LLC URL: [Link]

-

Title: Michaelis-Arbuzov Phosphonate Synthesis Source: ResearchGate URL: [Link]

-

Title: Submitted by Rebekah M. Richardson and David F. Wiemer Source: Organic Syntheses URL: [Link]

-

Title: Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Source: Supporting Information URL: [Link]

-

Title: Michaelis-Arbuzov Reaction Source: Chem-Station URL: [Link]

-

Title: Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives Source: PolyU Institutional Research Archive URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 12. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Topic: The Michaelis-Arbuzov Reaction for Aryl Phosphonates: Mechanisms and Modern Catalytic Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of aryl phosphonates is a critical endeavor in medicinal chemistry and materials science, yet their preparation is notoriously challenging via the classical Michaelis-Arbuzov reaction. This guide provides an in-depth analysis of the mechanistic barriers that preclude the reaction of traditional aryl halides and explores the modern catalytic strategies that have revolutionized this field. We will dissect the mechanisms of transition metal-catalyzed C-P cross-coupling reactions, offering field-proven insights into experimental design, protocol execution, and troubleshooting. This document serves as a comprehensive resource for scientists seeking to master the synthesis of this vital class of organophosphorus compounds.

The Classical Michaelis-Arbuzov Reaction: A Foundation with Limitations

First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the cornerstone of C(sp³)-P bond formation.[1][2][3] The reaction traditionally involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[4] This process reliably converts a trivalent phosphorus ester into a pentavalent phosphonate through a two-step Sₙ2 mechanism: initial formation of a phosphonium salt intermediate, followed by dealkylation by the displaced halide ion.[5][6]

While elegant and effective for alkyl substrates, this classical pathway is fundamentally incompatible with unactivated aryl halides.[5][7] This limitation has historically hindered the straightforward synthesis of aryl phosphonates, a class of compounds with significant applications as precursors to pharmaceuticals, agrochemicals, and advanced materials.[3][6]

Mechanistic Failure: Why Aryl Halides Resist the Classical Pathway

The core of the issue lies in the first mechanistic step: the Sₙ2 attack. Aryl halides are notoriously poor substrates for Sₙ2 reactions for two primary reasons:

-

Steric Hindrance: The planar structure of the benzene ring and its associated pi-electron cloud effectively shield the sp²-hybridized carbon atom from the backside attack required for an Sₙ2 displacement.

-

Electronic Repulsion: The electron-rich pi system of the aromatic ring repels the incoming lone pair of the nucleophilic phosphite, further increasing the activation energy for the reaction.[7]

As a result, under normal thermal conditions, the reaction of a trialkyl phosphite with a simple aryl halide does not proceed.[1] If triaryl phosphites are used, a stable phosphonium salt may form, but the subsequent de-arylation step is energetically unfavorable and requires extreme conditions, making it synthetically impractical.[1][5]

Modern Strategies: Catalytic Pathways to Aryl Phosphonates

To circumvent the limitations of the classical mechanism, the field has evolved, primarily embracing transition metal catalysis to forge the C(sp²)-P bond. These methods do not follow the classical Sₙ2 pathway but instead proceed through organometallic catalytic cycles.

The Rise of Transition Metal Catalysis

The most robust and widely adopted methods for aryl phosphonate synthesis involve nickel or palladium catalysts.[7] This approach, sometimes referred to as the Tavs reaction, effectively constitutes a metal-catalyzed analogue of the Arbuzov reaction.[8]

Nickel catalysis is a cost-effective and powerful method for phosphonylation of aryl halides and triflates.[8][9] The catalytic cycle generally proceeds through the following key steps:

-

Oxidative Addition: A low-valent Ni(0) species undergoes oxidative addition into the aryl-halide (Ar-X) bond to form a Ni(II) intermediate, (L)ₓNi(Ar)(X). This is the critical step that activates the otherwise unreactive aryl halide.

-

Phosphite Coordination & Rearrangement: A trialkyl phosphite, P(OR)₃, coordinates to the nickel center. This is followed by a rearrangement, akin to the Arbuzov rearrangement, where the aryl group migrates from the nickel to the phosphorus atom, forming a phosphonium salt coordinated to the metal.

-

Reductive Elimination/Dealkylation: The halide ion (X⁻) attacks an alkyl group (R) on the phosphonium intermediate, leading to the formation of the final aryl phosphonate product, Ar-P(O)(OR)₂, and an alkyl halide (R-X). This step regenerates the Ni(0) catalyst, allowing the cycle to continue.

Palladium catalysts are also highly effective, particularly in what is known as the Hirao reaction, which couples H-phosphonates with aryl halides.[10] More recent developments have enabled a direct Arbuzov-type reaction using triaryl phosphites and aryl iodides.[11] A key insight in some palladium-catalyzed systems is the promotional role of water, which facilitates the rearrangement of the phosphonium intermediate under milder conditions (e.g., 60°C) than typically required.[11] The general mechanism shares similarities with the nickel cycle, involving oxidative addition of the aryl halide to a Pd(0) center, followed by reaction with the phosphorus nucleophile and subsequent reductive elimination.[12]

Photochemical and Radical Pathways

A modern alternative to transition metal catalysis is the photo-Arbuzov reaction.[6] This strategy uses a photocatalyst, such as Rhodamine 6G, which, upon irradiation with visible light (e.g., blue LEDs), can generate an aryl radical from an aryl halide.[6] This highly reactive aryl radical then combines with the trialkyl phosphite to ultimately form the C-P bond. This method offers the advantage of proceeding at room temperature, making it suitable for thermally sensitive substrates.[3]

Key Experimental Parameters and Causality

The success of a catalytic aryl phosphonylation hinges on the careful selection of several parameters. The rationale behind these choices is critical for protocol development and optimization.

| Parameter | Common Choices & Rationale |

| Catalyst | NiCl₂, NiBr₂, Pd(OAc)₂, Pd₂(dba)₃ : These are common pre-catalysts. Nickel is more cost-effective. Palladium often offers broader functional group tolerance and milder conditions.[7][8][11] The choice depends on substrate reactivity and cost considerations. |

| Ligand | Phosphine ligands (e.g., dppf), Bipyridines : Ligands are crucial for stabilizing the metal center, modulating its reactivity, and promoting the desired catalytic steps (e.g., oxidative addition, reductive elimination). The ligand choice can significantly impact reaction efficiency and scope.[10][13] |

| Solvent | High-boiling point solvents (e.g., mesitylene, 1,3-diisopropylbenzene), or neat conditions : Many catalytic Arbuzov reactions require high temperatures (>160°C) to proceed efficiently.[7][8] High-boiling solvents facilitate reaching these temperatures. Solvent-free (neat) reactions can increase reaction rates due to higher reactant concentration.[8] |

| Base/Additive | Et₃N, KBr : A base like triethylamine (Et₃N) may be required to neutralize any acid generated in situ or to facilitate catalyst turnover.[11] Additives like KBr can promote specific steps in the catalytic cycle, such as the Sₙ2-like dealkylation.[9] |

| Substrate | Aryl Iodides > Bromides > Triflates > Chlorides : The reactivity of the aryl electrophile typically follows this trend, which mirrors the bond dissociation energies of the Carbon-Halogen bond.[5] Aryl iodides and bromides are the most common substrates. Activated aryl chlorides may react under optimized conditions.[10] |

Field-Proven Experimental Protocols

The following protocols represent self-validating systems, where the rationale behind each step ensures reproducibility and success.

Protocol: Nickel-Catalyzed Phosphonylation of an Aryl Bromide (Tavs Reaction)

This protocol is adapted from methodologies for nickel-catalyzed C-P cross-coupling.[7][8]

Objective: To synthesize diethyl phenylphosphonate from bromobenzene and triethyl phosphite.

Reagents & Equipment:

-

Bromobenzene

-

Triethyl phosphite

-

Nickel(II) Chloride (NiCl₂, anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

System Preparation (Causality: Prevent Catalyst Deactivation): Assemble a dry round-bottom flask with a stir bar and reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to exclude oxygen and moisture, which can deactivate the catalyst and react with the phosphite reagent.

-

Charging Reactants (Causality: Ensure Proper Stoichiometry and Order of Addition): To the flask, add NiCl₂ (5 mol%), followed by bromobenzene (1.0 equivalent). Begin stirring to create a suspension.

-

Initiating the Reaction (Causality: Controlled Temperature and Reagent Addition): Heat the mixture to 160-170°C. Once the temperature is stable, add triethyl phosphite (1.5 equivalents) dropwise over 30 minutes using an addition funnel. The slow addition prevents a sudden exotherm and maintains control over the reaction.

-

Reaction Monitoring (Causality: Determine Reaction Completion): Maintain the reaction at reflux (approx. 160-170°C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots periodically.

-

Work-up and Purification (Causality: Isolate the Pure Product):

-

Cool the reaction mixture to room temperature.

-

The crude product is purified directly by vacuum distillation. This removes unreacted starting materials, the ethyl bromide byproduct, and the non-volatile nickel salts.

-

Collect the fraction corresponding to the boiling point of diethyl phenylphosphonate.

-

Protocol: Palladium-Catalyzed Phosphonylation of an Aryl Iodide with Water Promotion

This protocol is based on recent advances in milder, water-promoted Pd-catalyzed methods.[11]

Objective: To synthesize a functionalized diaryl phosphonate from an aryl iodide and a triaryl phosphite.

Reagents & Equipment:

-

Aryl Iodide

-

Triaryl Phosphite

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triethylamine (Et₃N)

-

Toluene (solvent)

-

Deionized Water

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere setup

Step-by-Step Methodology:

-

System Preparation: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 equiv), triaryl phosphite (1.5 equiv), and Pd₂(dba)₃ (2.5 mol%) to a Schlenk flask.

-

Solvent and Reagent Addition: Add toluene as the solvent, followed by triethylamine (3.0 equiv) and a small amount of water (3.0 equiv). The presence of water is crucial for promoting the key rearrangement step under these mild conditions.[11]

-

Reaction Execution: Seal the flask and heat the mixture to 60°C with vigorous stirring for 2-4 hours.

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the desired diaryl phosphonate.

-

Troubleshooting and Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly reactive substrate (e.g., aryl chloride). | Ensure catalyst is fresh and handled under inert conditions. Increase temperature or reaction time. Switch to a more reactive substrate (bromide or iodide) or a more active catalytic system (e.g., use a specific ligand). |

| Formation of Byproducts | Homocoupling of the aryl halide; Reduction of the aryl halide (hydrodehalogenation). | Optimize ligand-to-metal ratio. Ensure the reaction is strictly anaerobic. Screen different solvents or bases. |

| Phosphite Isomerization | Side reaction of the generated alkyl halide with the starting phosphite. | Use a stoichiometric amount of the phosphite if possible, or add it slowly to the heated aryl halide/catalyst mixture to maintain a low instantaneous concentration. |

Conclusion and Future Outlook

The Michaelis-Arbuzov reaction, while a classic, requires significant adaptation for the synthesis of aryl phosphonates. The development of robust nickel- and palladium-catalyzed cross-coupling protocols has transformed this challenge into a tractable and versatile synthetic operation. By understanding the underlying organometallic mechanisms and the causal relationships between reaction parameters, researchers can confidently design and execute syntheses of complex aryl phosphonates. Future developments will likely focus on further lowering catalyst loadings, expanding the scope to include more challenging substrates under even milder conditions, and leveraging photoredox and electrochemical methods to create more sustainable C-P bond-forming strategies.

References

-

Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Deprèle, S., & Montchamp, J. L. (2002). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry. [Link]

-

Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011). Lewis Acid-Mediated Michaelis−Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270–1273. [Link]

-

ChemEurope.com. (n.d.). Michaelis-Arbuzov reaction. Retrieved from [Link]

-

Beilstein Journals. (2018). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

-

J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]

-

Bentham Science. (2017). Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. [Link]

-

Georgiou, I., & Constantinou, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1955. [Link]

-

Zhang, J., Hu, W., Chen, Z., Wu, N., Li, C., Chen, T., & Han, L.-B. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Letters. [Link]

-

ResearchGate. (2019). Preparation of Arylphosphonates by Palladium(0)-Catalyzed Cross-Coupling in the Presence of Acetate Additives: Synthetic and Mechanistic Studies. [Link]

-

Deprèle, S., & Montchamp, J. L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. [Link]

-

Everson, D. A., George, D. T., Weix, D. J., Buergler, F. F., & Wood, J. L. (2013). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 90, 200–214. [Link]

-

American Chemical Society. (2025). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. ACS Fall 2025. [Link]

-

Scholars Research Library. (n.d.). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. [Link]

-

ResearchGate. (n.d.). Nickel‐catalyzed Michaelis‐Arbuzov reaction. [Link]

-

Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters, 2(8), 1101–1104. [Link]

-

University of New Hampshire Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]

-

Kierkegaard, A., & Pedersen, D. S. (2012). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalysed reactions of aryl halides with soft, non-organometallic nucleophiles. ElectronicsAndBooks. [Link]

-

Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16199. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Nickel-Catalyzed Arbuzov Reactions of Aryl Triflates with Triethyl Phosphite. [Link]

-

Lee, H. W., Lam, F. L., So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2009). Palladium‐Catalyzed Cross‐Coupling of Aryl Halides Using Organotitanium Nucleophiles. Angewandte Chemie, 121(40), 7572-7575. [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. [Link]

-

Everson, D. A., & Weix, D. J. (2013). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. PMC. [Link]

-

ResearchGate. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

-

Zawisza, A., & Muzart, J. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar. [Link]

-

Chinese Chemical Society. (2020). Radical Arbuzov Reaction. CCS Chemistry. [Link]

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Michaelis-Arbuzov_reaction [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids [beilstein-journals.org]

- 8. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

Diethyl (4-bromophenyl)phosphonate: A Technical Guide for Advanced Synthesis

Abstract: Diethyl (4-bromophenyl)phosphonate is a versatile bifunctional reagent crucial for the construction of complex organic molecules in pharmaceutical and materials science research. Its strategic combination of a reactive carbon-bromine (C-Br) bond, amenable to palladium-catalyzed cross-coupling reactions, and a diethyl phosphonate moiety, a precursor for olefination reactions, makes it a valuable synthetic building block. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via palladium-catalyzed C-P coupling, comprehensive spectroscopic characterization, and a discussion of its strategic applications in advanced organic synthesis, particularly in the context of drug discovery.

Physicochemical and Structural Properties

This compound is a colorless to light yellow liquid at room temperature, a key property for handling and reaction setup.[1] Its core structure consists of a 1,4-disubstituted benzene ring, functionalized with a bromine atom and a diethyl phosphonate group. This arrangement provides two distinct points for chemical modification.

Quantitative data for the compound, cataloged under CAS Number 20677-12-7, are summarized in Table 1. It is worth noting a discrepancy in the reported melting point in the literature; while some sources list a range of 73-75°C, others report 26-28°C. Given its typical description as a clear liquid by major chemical suppliers, the lower melting point range is more plausible, suggesting the higher value may be erroneous or refer to a related compound. Researchers should, however, be aware of this inconsistency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrO₃P | [1] |

| Molecular Weight | 293.10 g/mol | [1] |

| CAS Number | 20677-12-7 | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 120 °C @ 0.4 mmHg | |

| Density | ~1.41 g/cm³ | |

| IUPAC Name | This compound | |

| Synonym | (4-Bromophenyl)phosphonic Acid Diethyl Ester |

Synthesis via Palladium-Catalyzed C-P Cross-Coupling

The formation of the aryl C–P bond in this compound is efficiently achieved through a palladium-catalyzed cross-coupling reaction, a modern variant of the Hirao reaction. This method offers high yields and functional group tolerance compared to older, uncatalyzed Michaelis-Arbuzov reactions which often require harsh thermal conditions. The reaction couples an aryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene) with a trivalent phosphorus source, typically triethyl phosphite.

The causality behind this choice of methodology is rooted in the efficiency of the palladium catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the more reactive C-I or C-Br bond of the aryl halide. Subsequent transmetalation with the phosphite and reductive elimination forms the desired C-P bond and regenerates the active Pd(0) species. The use of a ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilizes the palladium complex and facilitates the key steps of the catalytic cycle.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for palladium-catalyzed C-P coupling.

Materials:

-

1,4-Dibromobenzene (or 1-bromo-4-iodobenzene)

-

Triethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene or DMF

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aq. NH₄Cl, Brine

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂), add Pd(OAc)₂ (1-2 mol%) and dppf (1.1-2.2 mol%). Add anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes.

-

Reagent Addition: To the flask, add 1,4-dibromobenzene (1.0 eq), triethylamine (2.0 eq), and triethyl phosphite (1.5-2.0 eq).

-

Causality Note: Triethylamine acts as a base to neutralize the HBr byproduct generated during the catalytic cycle. An excess of triethyl phosphite is used to ensure complete consumption of the aryl halide.

-

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford this compound as a clear oil.

Spectroscopic Characterization

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~7.6-7.7 | dd | J(H,H) ≈ 8.5, J(P,H) ≈ 3.0 | 2H, Aromatic CH (ortho to P) |

| ~7.5-7.6 | dd | J(H,H) ≈ 8.5, J(P,H) ≈ 1.5 | 2H, Aromatic CH (ortho to Br) | |

| ~4.1-4.2 | dq | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 | 4H, -OCH₂ CH₃ | |

| ~1.3-1.4 | t | J(H,H) ≈ 7.1 | 6H, -OCH₂CH₃ | |

| ¹³C NMR | ~132.5 | d | J(P,C) ≈ 10 | Aromatic C H (ortho to P) |

| ~132.0 | d | J(P,C) ≈ 15 | Aromatic C H (ortho to Br) | |

| ~129 (low intensity) | d | J(P,C) ≈ 190 | Aromatic C -P (ipso) | |

| ~127 (low intensity) | d | J(P,C) ≈ 4 | Aromatic C -Br (ipso) | |

| ~62.5 | d | J(P,C) ≈ 5.5 | -OCH₂ CH₃ | |

| ~16.3 | d | J(P,C) ≈ 6.5 | -OCH₂CH₃ | |

| ³¹P NMR | ~15-18 | s | - | P =O |

Data predicted based on values for similar aryl phosphonates.

Interpretation Insights:

-

¹H NMR: The spectrum will show two distinct signals in the aromatic region, both appearing as doublet of doublets due to coupling with both the adjacent aromatic proton (ortho H-H coupling) and the phosphorus atom (P-H coupling). The ethyl groups give a characteristic doublet of quartets for the methylene protons (coupled to both methyl protons and the phosphorus atom) and a triplet for the methyl protons.

-

¹³C NMR: All six carbon signals are expected to show coupling to the phosphorus atom. The ipso-carbon directly attached to the phosphorus will exhibit a very large one-bond coupling constant (J(P,C) ≈ 190 Hz).

-

³¹P NMR: A single resonance is expected in the typical range for aryl phosphonates. Proton-decoupled ³¹P NMR is standard, resulting in a singlet.

Infrared (IR) Spectroscopy: Key vibrational modes include a strong P=O stretch around 1250-1260 cm⁻¹, P-O-C stretches around 1020-1050 cm⁻¹, and C-Br stretching in the 600-500 cm⁻¹ region.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to undergo sequential, chemoselective reactions at its two functional handles.

C-Br Bond Functionalization: Suzuki-Miyaura Cross-Coupling

The C-Br bond serves as a classical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a C-C bond, attaching a new aryl or heteroaryl group to the phosphonate-bearing ring. This strategy is foundational in medicinal chemistry for building the biaryl scaffolds common in many drug candidates.

Expertise Insight: The choice of catalyst system (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand combination) and base (e.g., K₂CO₃, K₃PO₄) is critical for achieving high yields. The reaction is robust and tolerates a wide variety of functional groups on the boronic acid coupling partner, making it a powerful tool for generating molecular diversity.

Caption: Suzuki-Miyaura coupling using this compound.

Phosphonate Moiety Functionalization: Horner-Wadsworth-Emmons Reaction

The diethyl phosphonate group is a stable precursor to a highly nucleophilic phosphonate carbanion. Upon deprotonation with a suitable base (e.g., NaH, LDA), this carbanion readily attacks aldehydes and ketones in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes, predominantly with high E-stereoselectivity. A key advantage of the HWE reaction over the classical Wittig reaction is that the phosphate byproduct is water-soluble, greatly simplifying product purification.

This transformation is invaluable for installing double bonds to extend carbon chains or to form α,β-unsaturated systems, which are common motifs in biologically active natural products and pharmaceuticals.

Safety and Handling

There is conflicting information regarding the hazard profile of this compound. Some sources classify it as an irritant to the skin and eyes, while the TCI Safety Data Sheet under European CLP regulations does not classify it as a hazardous substance.

Self-Validating Protocol: Given this discrepancy, a conservative approach is mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).

By adhering to these precautions, researchers can ensure safe handling regardless of the conflicting classifications.

References

-

Mondal, B., & Dana, J. (2013). First Reusable Ligand-Free Palladium Catalyzed C-P Bond Formation of Aryl Halides With Trialkylphosphites in Neat Water. Royal Society of Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

McNulty, J., & D'Souza, M. J. (2011). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

-

Zakirova, G. G., Mladentsev, D. Y., & Borisova, N. E. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Organic Chemistry Portal. [Link]

-

Chemical Analysis. 31 Phosphorus NMR. [Link]

-

National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]

-

PubMed. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. [Link]

-

Scholar Commons, University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Structure and synonyms of Diethyl (4-bromophenyl)phosphonate

An In-depth Technical Guide to Diethyl (4-bromophenyl)phosphonate for Researchers and Drug Development Professionals

Introduction

This compound is an organophosphorus compound of significant interest in synthetic organic chemistry and drug discovery. As a functionalized arylphosphonate, it serves as a versatile building block for the introduction of the phosphonate moiety, a critical bioisostere of the phosphate group, into more complex molecular architectures.[1][2] The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. This compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a 4-bromophenyl group and two ethoxy groups.

Key Identifiers

Quantitative and identifying data for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | (4-Bromophenyl)phosphonic Acid Diethyl Ester | [3][5][6] |

| CAS Number | 20677-12-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄BrO₃P | [3][4][5] |

| Molecular Weight | 293.10 g/mol | [3][5] |

| InChI Key | WBJRWCXJMRZDPA-UHFFFAOYSA-N | [3][5] |

| SMILES | CCOP(=O)(OCC)C1=CC=C(Br)C=C1 | [3][5] |

Molecular Structure Visualization

The structural arrangement of atoms in this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [5][6] |

| Boiling Point | 120 °C at 0.4 mmHg | [3][7][8] |

| Density | 1.41 g/cm³ | [7] |

| Refractive Index | 1.5240 to 1.5280 | [7] |

| Purity | ≥98.0% (GC) | [3][5] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [6] |

Synthesis and Reactivity

The synthesis of arylphosphonates is a cornerstone of organophosphorus chemistry. This compound is typically synthesized via reactions that form a stable carbon-phosphorus bond.

Primary Synthetic Route: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing phosphonates is the Michaelis-Arbuzov reaction.[9] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl or aryl halide. While the classical Michaelis-Arbuzov reaction is most efficient with alkyl halides, variations and catalyzed versions have been developed for aryl halides.

A related and highly effective approach for synthesizing aryl phosphonates is the palladium-catalyzed cross-coupling of a dialkyl phosphite (like diethyl phosphite) with an aryl halide (in this case, 1,4-dibromobenzene). This method offers excellent yields and functional group tolerance.[10]

Caption: Conceptual workflow for Palladium-catalyzed synthesis.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative method based on established palladium-catalyzed C-P bond formation reactions.[10]

Materials:

-

1,4-Dibromobenzene

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add palladium(II) acetate and triphenylphosphine to anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes to form the active Pd(0) catalyst in situ.

-

Reactant Addition: To the catalyst mixture, add 1,4-dibromobenzene, diethyl phosphite, and anhydrous potassium carbonate.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The palladium catalyst is essential for facilitating the oxidative addition of the aryl bromide, followed by transmetalation with the deprotonated diethyl phosphite and reductive elimination to form the C-P bond. The base is required to deprotonate the diethyl phosphite, forming the active phosphite anion for the coupling reaction.[10][11]

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable intermediate in the synthesis of biologically active molecules.

Phosphonates as Phosphate Mimics

Phosphonates are non-hydrolyzable analogs of phosphate esters.[1][2] This stability against enzymatic cleavage makes them excellent candidates for designing enzyme inhibitors, as they can mimic the transition state of phosphate hydrolysis or act as competitive inhibitors for phosphate-binding enzymes.[2] Several clinically approved antiviral drugs, such as Tenofovir and Cidofovir, are acyclic nucleoside phosphonates, highlighting the therapeutic importance of this functional group.[1]

A Versatile Synthetic Building Block

The true utility of this compound in drug development lies in its dual functionality. The diethyl phosphonate group can be retained as a key pharmacophore, while the bromo-substituent serves as a versatile anchor point for further molecular elaboration via cross-coupling chemistry.

Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate can be deprotonated to form a carbanion, which is a key intermediate in the HWE reaction for the synthesis of alkenes. While the arylphosphonate itself is not directly used in this way, derivatives made from it are.

Suzuki, Heck, and Sonogashira Cross-Coupling Reactions: The C-Br bond is highly reactive towards palladium-catalyzed cross-coupling reactions. This allows for the conjugation of the (diethylphosphonato)phenyl moiety to a wide array of other molecular fragments, including aryl groups (Suzuki), alkenes (Heck), and alkynes (Sonogashira). This strategy is fundamental in medicinal chemistry for building libraries of complex molecules for biological screening.

Caption: Use in cross-coupling for drug discovery workflows.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance but requires careful handling in a laboratory setting.[12]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Operate in a well-ventilated area or under a local exhaust hood to prevent the generation of vapor or mist.[7][12]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[12]

-

In Case of Skin Contact: Remove contaminated clothing and rinse the skin well with water.[12][13]

-

In Case of Eye Contact: Rinse cautiously with plenty of water.[12]

-

If Swallowed: Seek medical attention immediately.[7]

-

Conclusion

This compound is a strategically important reagent for chemical and pharmaceutical research. Its structure provides a stable phosphonate group, a known bioisostere with proven therapeutic relevance, and a reactive bromine handle for extensive synthetic modification. Understanding its properties, synthesis, and reactivity empowers researchers to leverage this compound in the rational design and development of novel therapeutics.

References

-

ChemBK. (2024, April 10). DIETHYL(4-BROMOPHENYL)PHOSPHONATE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2024, January 21). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Baszczyňski, O., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved from [Link]

-

Głowacka, I. E., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C10H14BrO3P | CID 12625835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 20677-12-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. DIETHYL(4-BROMOPHENYL)PHOSPHONATE | 20677-12-7 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 11. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. DIETHYL 4-BROMOBENZYL PHOSPHONATE - Safety Data Sheet [chemicalbook.com]

A Deep Dive into the Solubility of Aryl Phosphonate Esters: A Guide for Drug Development Professionals

Abstract: Aryl phosphonate esters represent a cornerstone in modern medicinal chemistry, serving as crucial components in antiviral therapies, enzyme inhibitors, and various targeted treatments. However, their unique physicochemical properties often present a significant hurdle in drug development: solubility. Low aqueous solubility can severely limit bioavailability and therapeutic efficacy. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of aryl phosphonate esters. We will explore the fundamental principles, from pKa and lipophilicity to the nuanced effects of hydrogen bonding and crystal lattice energy. Furthermore, this guide offers practical, field-proven strategies for both the accurate assessment and the strategic enhancement of solubility, equipping you with the knowledge to navigate the complexities of formulating these potent therapeutic agents.

Section 1: The Pivotal Role and Unique Challenges of Aryl Phosphonate Esters in Medicinal Chemistry

Aryl phosphonate esters are organophosphorus compounds that feature a phosphorus atom bonded to an aryl group, two ester groups, and an oxygen atom. This structure makes them valuable as stable bioisosteres for phosphates, which are ubiquitous in biological systems.[1] Their applications are widespread, from herbicides like glyphosate to critical drugs for treating osteoporosis (bisphosphonates) and HIV (e.g., Tenofovir).[1]

The direct carbon-phosphorus (C-P) bond in these molecules provides enhanced resistance to hydrolysis and enzymatic degradation compared to the phosphate esters they often mimic. However, this stability comes with a trade-off. The phosphonate group, particularly in its monoester or diacid form, is highly polar and capable of strong intermolecular interactions, which can lead to high crystal lattice energy and, consequently, poor aqueous solubility. This "solubility conundrum" is a central challenge that must be addressed to unlock the full therapeutic potential of this important class of molecules.

Section 2: Fundamental Principles Governing Solubility

The solubility of aryl phosphonate esters is a multifactorial property dictated by a delicate interplay of their physicochemical characteristics. Understanding these principles is paramount for predicting and modulating their behavior in aqueous and biological environments.

The Physicochemical Landscape: Polarity, pKa, and Lipophilicity

The polarity of aryl phosphonate esters is significantly influenced by the P=O bond. The solubility of these compounds is highly dependent on factors such as pH, temperature, and the nature of the solvent.[2][3][4]

-

pKa : Aryl phosphonic acids are diprotic, with their first pKa (pKa1) typically ranging from 1.1 to 2.3 and the second (pKa2) from 5.3 to 7.2.[5] These values are sensitive to the electronic properties of the aryl substituent.[5] The pKa1 of aryl phosphonates is generally about two pH units lower than that of the corresponding benzoic acids, making them stronger acids.[5][6] This has profound implications for their solubility, as the ionization state of the molecule will change dramatically across the physiological pH range.

-

Lipophilicity (LogP/LogD) : The lipophilicity, often expressed as LogP (for the neutral species) or LogD (at a specific pH), is a critical determinant of a drug's ability to cross biological membranes. For ionizable molecules like phosphonic acids and their monoesters, LogD is more relevant as it accounts for the pH-dependent distribution between ionized and non-ionized forms. Studies have shown that many heterocyclic phosphonic acids have LogP values below 2, indicating a degree of hydrophilicity.[6][7]

The Impact of the Aryl Group and Ester Moieties

The nature of the aryl group and the ester substituents can significantly modulate solubility. Electron-withdrawing or -donating groups on the aryl ring can alter the pKa of the phosphonic acid and influence the overall polarity of the molecule. The size and lipophilicity of the ester groups also play a crucial role. Bulky, hydrophobic ester groups, often employed in prodrug strategies, can dramatically decrease aqueous solubility while enhancing membrane permeability.

Hydrogen Bonding and Crystal Lattice Energy

The phosphonate moiety is a potent hydrogen bond acceptor (via the P=O oxygen) and, in its protonated forms, a hydrogen bond donor (via the P-OH groups).[8][9] These strong intermolecular hydrogen bonds can lead to the formation of highly stable, ordered crystal lattices.[8][10] High crystal lattice energy means that more energy is required to break apart the crystal and solvate the individual molecules, resulting in lower solubility. The presence of other functional groups capable of hydrogen bonding within the molecule can further complicate this picture.

Section 3: Practical Strategies for Solubility Assessment

Accurate and timely assessment of solubility is a critical step in the drug development pipeline. The choice of method often depends on the stage of development, with a trade-off between throughput and the type of solubility being measured.

Foundational Experimental Techniques

A key distinction must be made between kinetic and thermodynamic solubility:

-

Kinetic Solubility : This is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening (HTS) settings. It's a useful parameter for early-stage discovery, where rapid assessment of a large number of compounds is necessary.

-

Thermodynamic Solubility : This represents the true equilibrium solubility of a compound and is the "gold standard" measurement. It is typically determined using the shake-flask method, which is more time- and resource-intensive.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Method | High-Throughput Screening (e.g., nephelometry, UV-Vis) | Shake-Flask Method |

| Throughput | High | Low |

| Sample Amount | Low | High |

| Measurement | Rate of dissolution/precipitation | Equilibrium concentration |

| Application | Early-stage drug discovery | Lead optimization, pre-formulation |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method remains the most reliable way to determine thermodynamic solubility.

Objective: To determine the equilibrium solubility of an aryl phosphonate ester in a given buffer system.

Materials:

-

Aryl phosphonate ester compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Co-solvent (e.g., DMSO), if necessary for stock solution preparation

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (e.g., at 25°C or 37°C)

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Preparation: Accurately weigh an excess amount of the aryl phosphonate ester into a glass vial.

-

Dissolution: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker incubator at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Trustworthiness: The protocol's self-validating nature comes from ensuring that a solid excess of the compound remains at the end of the experiment, confirming that the solution is indeed saturated.

Section 4: Strategies for Enhancing Solubility

For aryl phosphonate esters with promising pharmacological activity but poor solubility, various formulation and chemical modification strategies can be employed.[11][12][13]

Prodrug Approaches

One of the most successful strategies for phosphonates is the use of prodrugs.[11] This involves masking the polar phosphonate group with lipophilic ester moieties that can be cleaved in vivo by enzymes to release the active drug. A notable example is Fostemsavir, a phosphonomethyl prodrug with over 500-fold greater water solubility than its parent compound, Temsavir.[11]

pH Adjustment and Salt Formation